Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
Overview
Description
1′ ,3′ -Dihydro-1′ ,3′ ,3′ -trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′ -(2H)-indole)(NitroBIPS) is a photochromic biocompatible spiropyran molecule that has six nitro groups positioned at the benzopyran section. It has a colourless leuco spiropyran form(SP) and coloured trans-merocyanine form(MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively. NitroBIPS possesses a higher quantum yield in comparison to other spiropyran molecules and dissolves in a variety of solvents.
Mechanism of Action
Target of Action
It is known to be a photochromic compound , which suggests that its targets could be systems or processes that are sensitive to light.
Mode of Action
This compound exhibits photochromic behavior . Photochromic compounds can reversibly change their color when exposed to light. The interaction with light causes a structural change in the molecule, altering its absorption spectrum and hence its color .
Result of Action
As a photochromic compound, it can change its color when exposed to light, which could potentially be used in various applications such as optical data storage .
Action Environment
Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of this compound due to its photochromic nature . For instance, different wavelengths of light may induce different color changes, and the intensity of light may affect the degree of color change .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21(22)23)8-9-17(13)24-19/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPTGAEJZYNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871845 | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-88-0 | |
Record name | 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1',3',3'-Trimethyl-6-nitroindolene-2-spiro-2-benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1498-88-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran exhibit photochromism?
A: 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran exists in two forms: a colorless spiropyran (SP) form and a colored merocyanine (MC) form. Upon UV light exposure, the SP form undergoes ring-opening to yield the MC form. This process is reversible, and the MC form reverts to the SP form under visible light or heat. [, , , , , , ]
Q2: What makes the merocyanine form colored?
A: The MC form exhibits a planar structure with an extended conjugated π-electron system, which enables the absorption of light in the visible region, leading to the appearance of color. [, , , , , , ]
Q3: What are the potential applications of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran in material science?
A3: Its reversible photochromism makes it a promising candidate for applications such as:
- X-ray detection: When combined with photostimulable phosphors like europium-doped barium fluorochloride (BaFCl:Eu2+), it can create color-changing dosimeters for visualizing X-ray exposure. [, , ]
- Molecular switches: Its ability to switch between two distinct states with different properties makes it interesting for developing molecular-scale switches. [, ]
- Light-gated materials: It can be incorporated into heterogeneous nanochannels to regulate ionic transport by controlling the channel opening and closing in response to light. []
Q4: What factors can affect the photochromic properties of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran?
A4: Several factors influence its photochromic behavior, including:
- Metal complexation: Coordinating with metals like ruthenium can enhance the stability of the MC form and influence its switching characteristics. []
- Confinement in porous materials: Incorporation into porous matrices, such as metal-organic frameworks (MOFs), can impact its photoisomerization kinetics and stability. [, ]
- Surface interactions: The nature of the surface on which it is adsorbed can affect the relative stability of the SP and MC forms and influence the isomerization process. []
Q5: Can the structure of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran be modified to tune its properties?
A: Yes, structural modifications can significantly alter its properties. For example, attaching different anchoring groups can improve its suitability for creating molecular junctions for electronic transport studies. [] Additionally, varying the linker length between the spiropyran and a gadolinium-based contrast agent can affect its efficacy as a light-activated MRI contrast agent. []
Q6: Are there any limitations to using 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran in real-world applications?
A6: Some limitations include:
- Photostability: Prolonged exposure to light can lead to degradation, impacting its long-term performance. []
- Environmental concerns: Research on its environmental impact and degradation pathways is crucial before widespread use. []
Q7: What analytical techniques are commonly used to study 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran?
A7: A variety of techniques are employed, including:
- Spectroscopy: UV/Vis and IR spectroscopy are crucial for monitoring the isomerization process and characterizing the different forms. [, , , ]
- Microscopy: Scanning tunneling microscopy (STM) allows for investigating its behavior at the single-molecule level on surfaces. []
- X-ray diffraction: Used to determine the crystal structures of the compound and its complexes with other molecules. [, ]
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